molecular formula C34H33P3 B1293866 Bis(2-diphenylphosphinoethyl)phenylphosphine CAS No. 23582-02-7

Bis(2-diphenylphosphinoethyl)phenylphosphine

Cat. No.: B1293866
CAS No.: 23582-02-7
M. Wt: 534.5 g/mol
InChI Key: AXVOAMVQOCBPQT-UHFFFAOYSA-N
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Description

Bis(2-diphenylphosphinoethyl)phenylphosphine is an organophosphorus compound with the formula [Ph₂PCH₂CH₂]₂PPh (Ph = C₆H₅). It is an air-sensitive white solid that functions as a tridentate ligand in coordination and organometallic chemistry

Scientific Research Applications

Bis(2-diphenylphosphinoethyl)phenylphosphine has a wide range of applications in scientific research:

Safety and Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound’s potential as a ligand in various coupling reactions suggests it could have significant applications in coordination and organometallic chemistry .

Biochemical Analysis

Biochemical Properties

Bis(2-diphenylphosphinoethyl)phenylphosphine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. The compound’s tridentate nature allows it to bind to metal centers, facilitating reactions such as Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck reactions . These interactions are crucial for catalyzing biochemical processes and enhancing reaction efficiency.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can modulate enzyme activity, leading to changes in metabolic flux and gene expression patterns . Additionally, its presence in cellular environments can impact the stability and function of cellular proteins, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and metal centers. The compound acts as a ligand, forming complexes with metal ions that can either inhibit or activate enzymes . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The tridentate nature of the compound allows it to form stable complexes, enhancing its efficacy in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance enzymatic activity and metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including respiratory irritation and skin irritation . Threshold effects have been noted, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. The compound’s ability to form complexes with metal ions plays a crucial role in its participation in these pathways . These interactions can lead to changes in metabolite levels and overall metabolic activity, highlighting the compound’s significance in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its binding affinity to metal ions and other biomolecules, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . These localization patterns are crucial for understanding the compound’s activity and function within cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-diphenylphosphinoethyl)phenylphosphine can be synthesized through a multi-step process involving the reaction of diphenylphosphine with ethylene dibromide, followed by the reaction with phenylphosphine. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligands .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-diphenylphosphinoethyl)phenylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tridentate nature, allowing it to form more stable and diverse metal complexes compared to monodentate ligands like triphenylphosphine. This property makes it particularly valuable in catalytic applications where stability and efficiency are crucial .

Properties

IUPAC Name

bis(2-diphenylphosphanylethyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVOAMVQOCBPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178220
Record name Bis[2-(diphenylphosphino)ethyl]phenylphosphine
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Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23582-02-7
Record name Triphos
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Record name Bis(2-(diphenylphosphino)ethyl)phenylphosphine
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Record name 23582-02-7
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Record name Bis[2-(diphenylphosphino)ethyl]phenylphosphine
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Record name Bis[2-(diphenylphosphino)ethyl]phenylphosphine
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Record name BIS(2-(DIPHENYLPHOSPHINO)ETHYL)PHENYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Bis(2-diphenylphosphinoethyl)phenylphosphine?

A1: this compound, also known as Triphos, has the molecular formula C34H33P3 and a molecular weight of 546.58 g/mol.

Q2: How does Triphos coordinate to metal centers?

A2: Triphos acts as a tridentate ligand, meaning it can bind to a metal center through all three phosphorus atoms. This can lead to the formation of stable metal complexes with various geometries, often distorted square planar or octahedral. [, , , , , , ]

Q3: What are the characteristic spectroscopic features of Triphos complexes?

A3: Triphos complexes can be characterized by various spectroscopic techniques:

  • 31P NMR: Provides valuable information about the coordination environment of the phosphorus atoms in Triphos complexes. The chemical shifts and coupling constants can help determine the geometry and isomerism within the complexes. [, , , ]
  • IR Spectroscopy: Can identify the presence of specific functional groups within the Triphos ligand and in the coordinated molecules, such as carbonyl ligands (CO) in metal carbonyl complexes. [, , , ]
  • UV-Vis Spectroscopy: Useful for investigating the electronic structure of Triphos complexes, particularly transitions involving metal-ligand interactions. [, , ]

Q4: Can Triphos act as a hemilabile ligand?

A4: Yes, research suggests that Triphos can exhibit hemilabile behavior, meaning one or more of the phosphorus arms can temporarily detach and reattach to the metal center in solution. This has been observed in iron(II) complexes where the Fe-S bond in a six-membered ring formed by one of the Triphos arms is significantly longer, suggesting weaker coordination. []

Q5: What types of catalytic reactions is Triphos known to participate in?

A5: Triphos, due to its ability to stabilize various metal centers and its flexible coordination modes, has found applications in several catalytic reactions:

  • Proton Reduction Catalysis: Triphos-containing diiron complexes have been investigated as catalysts for proton reduction, mimicking the activity of [FeFe]-hydrogenases. [, ]
  • Aldehyde Decarbonylation: Rhodium(I) complexes incorporating Triphos have shown effectiveness in catalyzing the decarbonylation of primary and aryl aldehydes under mild conditions. []
  • Amine-Borane Dehydrogenation: Iron(II) complexes of Triphos demonstrate potential as robust precatalysts in amine-borane dehydrogenation reactions. []
  • Transfer Hydrogenation: Nickel carbene complexes supported by Triphos exhibit activity in the transfer hydrogenation of ketones. []

Q6: How does the structure of the Triphos ligand influence its catalytic activity?

A6: The flexible structure of Triphos allows it to adapt to different coordination geometries and accommodate various substrates at the metal center. The three phosphorus atoms can create a sterically demanding environment, influencing the selectivity of the catalytic reaction. [, , ]

Q7: Has Triphos been used to support the synthesis of higher-nuclearity clusters?

A7: Yes, researchers have utilized the bridging capabilities of Triphos to link small cluster units, like ClCCo3(CO)9, forming higher-nuclearity clusters. The resulting clusters were characterized by X-ray crystallography, revealing the bridging mode of Triphos and the spatial arrangement of the cluster units. []

Q8: Are there examples of Triphos complexes exhibiting luminescence?

A8: Yes, several gold(I) complexes incorporating Triphos and bridging diethyldithiocarbamate (Et2dtc) ligands display intense photoluminescence in the solid state. Interestingly, some of these complexes exhibit luminescence thermochromism, meaning their emission color changes with temperature. []

Q9: Have computational methods been employed to study Triphos and its complexes?

A9: Yes, computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding various aspects of Triphos chemistry:

  • Isomer Stability: DFT calculations have been used to rationalize the relative energies and stabilities of different isomers observed in Triphos complexes. [, ]
  • Electronic Structure Analysis: Computational methods help analyze the electronic structure of Triphos complexes, providing insights into metal-ligand interactions and their influence on spectroscopic properties and reactivity. [, , ]
  • Mechanistic Insights: DFT calculations can help elucidate reaction mechanisms involving Triphos complexes, providing information about transition states and intermediates. []

Q10: What is known about the stability of Triphos and its complexes?

A10: Triphos is a relatively air-stable ligand, but its complexes can have varying stability depending on the metal center and other ligands present. Some complexes are stable in air, while others are sensitive to air and moisture and require handling under inert atmosphere. [, , ]

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